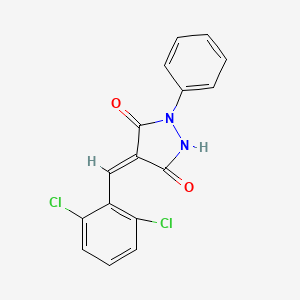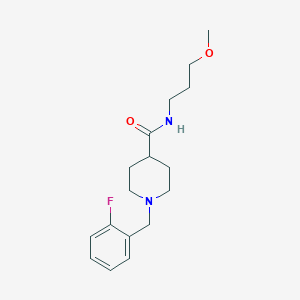
4-(2,6-dichlorobenzylidene)-1-phenyl-3,5-pyrazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,6-dichlorobenzylidene)-1-phenyl-3,5-pyrazolidinedione, also known as DCPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a yellow crystalline solid with a molecular formula of C15H10Cl2N2O2.
作用機序
4-(2,6-dichlorobenzylidene)-1-phenyl-3,5-pyrazolidinedione has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation. 4-(2,6-dichlorobenzylidene)-1-phenyl-3,5-pyrazolidinedione also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense mechanisms against oxidative stress. Additionally, 4-(2,6-dichlorobenzylidene)-1-phenyl-3,5-pyrazolidinedione has been shown to inhibit the growth of tumor cells by inducing apoptosis.
Biochemical and Physiological Effects
4-(2,6-dichlorobenzylidene)-1-phenyl-3,5-pyrazolidinedione has been found to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are major contributors to the development of various diseases. 4-(2,6-dichlorobenzylidene)-1-phenyl-3,5-pyrazolidinedione has also been found to improve cognitive function and memory, and to have anti-aging effects.
実験室実験の利点と制限
4-(2,6-dichlorobenzylidene)-1-phenyl-3,5-pyrazolidinedione has several advantages for lab experiments. It is readily available and can be synthesized using simple procedures. 4-(2,6-dichlorobenzylidene)-1-phenyl-3,5-pyrazolidinedione is also stable and can be stored for extended periods without degradation. However, one limitation of 4-(2,6-dichlorobenzylidene)-1-phenyl-3,5-pyrazolidinedione is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research and development of 4-(2,6-dichlorobenzylidene)-1-phenyl-3,5-pyrazolidinedione. One potential application is in the treatment of neurodegenerative diseases. 4-(2,6-dichlorobenzylidene)-1-phenyl-3,5-pyrazolidinedione has been shown to have neuroprotective effects, and further research can potentially lead to the development of new treatments for these diseases. Another potential application is in the development of anti-inflammatory drugs. 4-(2,6-dichlorobenzylidene)-1-phenyl-3,5-pyrazolidinedione has been found to inhibit the activity of COX-2 enzyme, which is a major target for anti-inflammatory drugs. Further research can potentially lead to the development of new drugs with improved efficacy and fewer side effects.
Conclusion
In conclusion, 4-(2,6-dichlorobenzylidene)-1-phenyl-3,5-pyrazolidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been extensively studied for its antioxidant, anti-inflammatory, and anti-tumor properties, as well as its neuroprotective effects. 4-(2,6-dichlorobenzylidene)-1-phenyl-3,5-pyrazolidinedione has several advantages for lab experiments, but also has limitations due to its low solubility in water. There are several future directions for the research and development of 4-(2,6-dichlorobenzylidene)-1-phenyl-3,5-pyrazolidinedione, including its potential applications in the treatment of neurodegenerative diseases and the development of anti-inflammatory drugs.
合成法
4-(2,6-dichlorobenzylidene)-1-phenyl-3,5-pyrazolidinedione can be synthesized through the reaction of 2,6-dichlorobenzaldehyde and 1-phenyl-3,5-pyrazolidinedione in the presence of a catalyst. The reaction involves the formation of a Schiff base intermediate, which then undergoes cyclization to form 4-(2,6-dichlorobenzylidene)-1-phenyl-3,5-pyrazolidinedione.
科学的研究の応用
4-(2,6-dichlorobenzylidene)-1-phenyl-3,5-pyrazolidinedione has been extensively studied for its potential applications in various scientific research fields. It has been found to possess antioxidant, anti-inflammatory, and anti-tumor properties. 4-(2,6-dichlorobenzylidene)-1-phenyl-3,5-pyrazolidinedione has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
(4E)-4-[(2,6-dichlorophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-13-7-4-8-14(18)11(13)9-12-15(21)19-20(16(12)22)10-5-2-1-3-6-10/h1-9H,(H,19,21)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVJCAPCQJGOBE-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC=C3Cl)Cl)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=CC=C3Cl)Cl)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}benzoate](/img/structure/B5163753.png)
![ethyl {5-[(2-nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B5163755.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]butanamide](/img/structure/B5163759.png)


![(3R*,4R*)-4-[4-(2-phenylethyl)-1-piperazinyl]-1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinol](/img/structure/B5163776.png)

![2-[butyryl(methyl)amino]-3-fluorobenzoic acid](/img/structure/B5163803.png)
![[4-(3-fluorobenzyl)-1-(1H-indol-3-ylmethyl)-4-piperidinyl]methanol](/img/structure/B5163808.png)

![ethyl 2-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5163815.png)
![5-[benzyl(methyl)amino]-2-methyl-3-pentyn-2-ol hydrochloride](/img/structure/B5163822.png)
![N-[2-(benzylthio)ethyl]-2-methylbenzamide](/img/structure/B5163839.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)isonicotinamide](/img/structure/B5163853.png)